molecular formula C10H16BrN B15477113 N-Ethyl-N,N-dimethylanilinium bromide CAS No. 38283-34-0

N-Ethyl-N,N-dimethylanilinium bromide

Cat. No.: B15477113
CAS No.: 38283-34-0
M. Wt: 230.14 g/mol
InChI Key: XNHOENLPTXQGIL-UHFFFAOYSA-M
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Description

N-Ethyl-N,N-dimethylanilinium bromide is a useful research compound. Its molecular formula is C10H16BrN and its molecular weight is 230.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

38283-34-0

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

IUPAC Name

ethyl-dimethyl-phenylazanium;bromide

InChI

InChI=1S/C10H16N.BrH/c1-4-11(2,3)10-8-6-5-7-9-10;/h5-9H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

XNHOENLPTXQGIL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Biological Activity

N-Ethyl-N,N-dimethylanilinium bromide (C10H16BrN) is a quaternary ammonium compound that has garnered attention for its biological activities. This compound is structurally related to other N,N-dialkylanilines, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C10H16BrN
  • Molecular Weight : 230.15 g/mol
  • Solubility : Soluble in water and organic solvents, making it versatile for various applications.

This compound acts primarily through its interaction with biological membranes and proteins. It is known to function as a surfactant and can disrupt cell membranes, which may lead to cytotoxic effects in certain cell types. Additionally, its quaternary ammonium structure allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.
  • Cytotoxicity : Studies have indicated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are attributed to its ability to generate reactive oxygen species (ROS) and interfere with mitochondrial function.
  • Neurotransmitter Modulation : As a quaternary ammonium compound, it may influence cholinergic signaling by modulating acetylcholine receptors, which could have implications for neurodegenerative diseases.

Toxicity Profile

The toxicity of this compound has been evaluated in various animal models. Key findings include:

  • Acute Toxicity : The LD50 values indicate moderate toxicity. For instance, studies have reported LD50 values ranging from 1350 mg/kg in rats for similar compounds .
  • Chronic Effects : Long-term exposure has been linked to hematological changes such as methaemoglobinaemia and splenomegaly in rodent models .

Case Studies

  • Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against breast and colon cancer cells.
  • Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in cancer cells
Neurotransmitter modulationAlters acetylcholine receptor activity

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